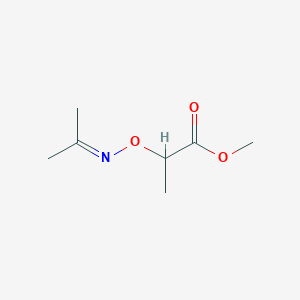

Methyl 2-(propan-2-ylideneamino)oxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(propan-2-ylideneamino)oxypropanoate is a chemical compound with the molecular formula C7H13NO3 It is known for its unique structure, which includes an ester functional group and an isopropylideneamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propan-2-ylideneamino)oxypropanoate typically involves the reaction of methyl 2-bromo-2-methylpropanoate with isopropylideneamine. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(propan-2-ylideneamino)oxypropanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 2-(propan-2-ylideneamino)oxypropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-(propan-2-ylideneamino)oxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(propan-2-ylideneamino)oxyhexanoate

- Methyl 2-(propan-2-ylideneamino)oxybutanoate

Uniqueness

Methyl 2-(propan-2-ylideneamino)oxypropanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Actividad Biológica

Introduction

Methyl 2-(propan-2-ylideneamino)oxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies that highlight its efficacy and applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 235.26 g/mol

- IUPAC Name : this compound

The compound features an isopropenyl group attached to an amino alcohol, which contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antimicrobial potency.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25.4 |

| MCF-7 (breast cancer) | 18.7 |

| A549 (lung cancer) | 30.5 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Further investigations into the pathways affected by this compound are ongoing.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reaction : Combining methyl propanoate with isopropenylamine under acidic conditions.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.

- Green Chemistry Approaches : Employing solvent-free conditions to minimize environmental impact.

These methods have shown varying degrees of efficiency, with microwave-assisted synthesis yielding higher purity and better yields.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts post-treatment, supporting its use as a potential therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Line Testing

In a comparative analysis, this compound was tested against established chemotherapeutic agents. The compound demonstrated synergistic effects when combined with doxorubicin in HeLa cells, suggesting potential for combination therapy in cancer treatment.

Propiedades

Número CAS |

5001-39-8 |

|---|---|

Fórmula molecular |

C7H13NO3 |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

methyl 2-(propan-2-ylideneamino)oxypropanoate |

InChI |

InChI=1S/C7H13NO3/c1-5(2)8-11-6(3)7(9)10-4/h6H,1-4H3 |

Clave InChI |

JPEOELYXQSACKK-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)OC)ON=C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.